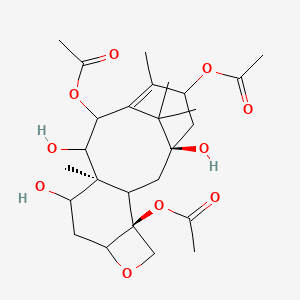
9-DHAB III;13-Acetyl-9-dihydrobaccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Dihydro-13-acetylbaccatin III is a taxane compound originally isolated from the Canadian yew tree (Taxus canadensis). It is a significant intermediate in the synthesis of paclitaxel, a potent anticancer agent. The compound has a complex molecular structure with the formula C33H42O12 and a molecular weight of 630.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-Dihydro-13-acetylbaccatin III involves several synthetic routes. One common method is the selective protection and deprotection of the C-7 hydroxyl functionality, which facilitates the synthesis of novel taxol intermediates . Another method involves the selective oxidation of the C-9 hydroxyl without the need for protection of the C-7 hydroxyl .
Industrial Production Methods: Industrial production of 9-Dihydro-13-acetylbaccatin III often involves extraction from the leaves of the Canadian yew tree using patented SuperFluids™ CXP technology followed by segmentation chromatography . This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 9-Dihydro-13-acetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for converting the compound into other valuable intermediates and final products.
Common Reagents and Conditions: Common reagents used in the reactions of 9-Dihydro-13-acetylbaccatin III include oxidizing agents for selective oxidation and protecting groups for selective protection and deprotection of hydroxyl functionalities .
Major Products Formed: The major products formed from the reactions of 9-Dihydro-13-acetylbaccatin III include baccatin III and 10-deacetylbaccatin III, which are important intermediates in the synthesis of paclitaxel and docetaxel .
Scientific Research Applications
9-Dihydro-13-acetylbaccatin III has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of paclitaxel, a drug approved by the FDA for the treatment of various cancers, including breast cancer, non-small cell lung cancer, and ovarian cancer . The compound’s ability to disrupt mitosis by preventing microtubule destabilization makes it a valuable tool in cancer research .
Mechanism of Action
The mechanism of action of 9-Dihydro-13-acetylbaccatin III involves the disruption of mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is similar to that of paclitaxel, which binds to microtubules and stabilizes them, preventing their disassembly and thereby inhibiting cell division .
Comparison with Similar Compounds
9-Dihydro-13-acetylbaccatin III is similar to other taxane compounds such as baccatin III and 10-deacetylbaccatin III. it is unique in its abundance in the Canadian yew tree and its role as a key intermediate in the synthesis of paclitaxel . Other similar compounds include 7,9-deacetylbaccatin VI, which also serves as an intermediate in the synthesis of taxane-based drugs .
Properties
Molecular Formula |
C26H38O10 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[(1R,4S,10S)-4,12-diacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate |
InChI |
InChI=1S/C26H38O10/c1-12-16(34-13(2)27)9-25(32)10-17-24(7,18(30)8-19-26(17,11-33-19)36-15(4)29)22(31)21(35-14(3)28)20(12)23(25,5)6/h16-19,21-22,30-32H,8-11H2,1-7H3/t16?,17?,18?,19?,21?,22?,24-,25-,26+/m0/s1 |
InChI Key |
HZONGTIGNCOSIU-WUAUABDQSA-N |
Isomeric SMILES |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C[C@](C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3CC(C2(C)C)(CC1OC(=O)C)O)(CO4)OC(=O)C)O)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
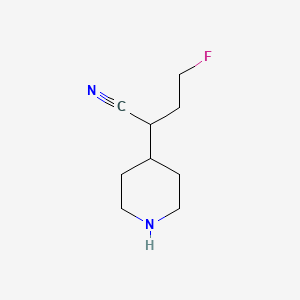
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
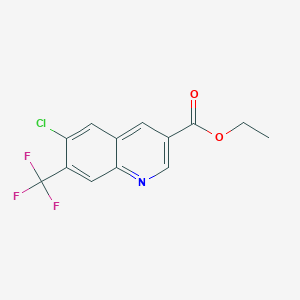
![5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14783610.png)
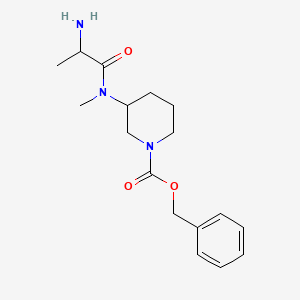
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)
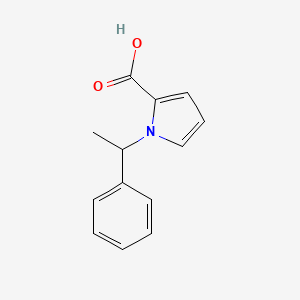
![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
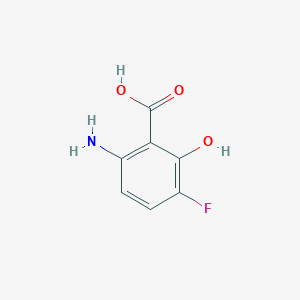
![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)
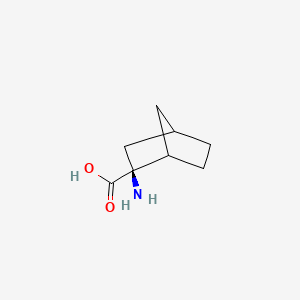
![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
